molecular formula C17H22N2O2 B12492140 N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide

N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B12492140
M. Wt: 286.37 g/mol
InChI Key: VHIDYABJJCMIKP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-13-5-7-14(8-6-13)18-16(21)17(10-3-2-4-11-17)19-12-9-15(19)20/h5-8H,2-4,9-12H2,1H3,(H,18,21)

InChI Key

VHIDYABJJCMIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-amino acid derivative under acidic or basic conditions.

    Introduction of the Cyclohexane Ring: The cyclohexane ring can be introduced via a Grignard reaction or other suitable alkylation methods.

    Attachment of the 4-Methylphenyl Group: This step can be accomplished through a nucleophilic substitution reaction using a 4-methylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying enzyme mechanisms or as a potential lead compound for drug development.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known β-lactam antibiotic that also contains an azetidinone ring.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum antibiotics that share structural similarities with azetidinones.

Uniqueness

N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other azetidinones.

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